

# In-Depth Technical Guide: ATX Inhibitor 19 (CAS 2691937-01-4)

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## Compound of Interest

Compound Name: ATX inhibitor 19

Cat. No.: B15141363

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This technical guide provides a comprehensive overview of the potent Autotaxin (ATX) inhibitor, designated as **ATX inhibitor 19** and also referred to as compound 22 in seminal research. With the CAS number 2691937-01-4, this small molecule has demonstrated significant inhibitory activity against ATX, a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. This document outlines the inhibitor's known biochemical data, the experimental context for its evaluation, and the broader signaling pathway it modulates.

## Core Compound Data

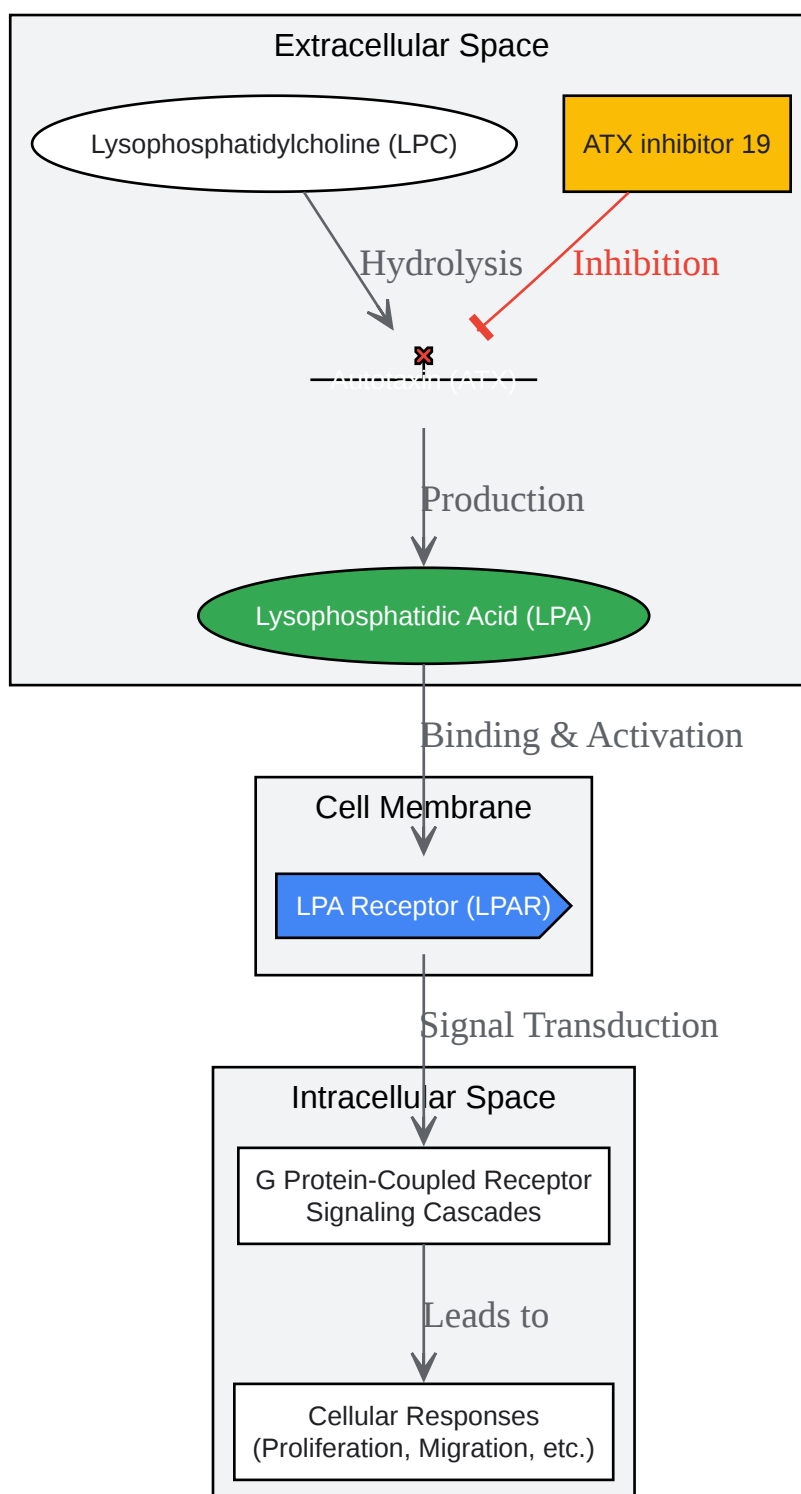
**ATX inhibitor 19** is a potent and selective inhibitor of Autotaxin. The following table summarizes its key quantitative data.

Parameter	Value	Source
CAS Number	2691937-01-4	N/A
Molecular Formula	C28H33ClN6O2S	N/A
Molar Mass	553.12 g/mol	N/A
IC50 (ATX)	156 nM	[1]

## The Autotaxin-LPA Signaling Pathway

Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the surface of target cells. This binding initiates a cascade of intracellular signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation. The ATX-LPA signaling axis has been implicated in various physiological and pathological processes, including wound healing, inflammation, fibrosis, and cancer progression.

Below is a diagram illustrating the core ATX-LPA signaling pathway.



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Caption: The ATX-LPA signaling pathway and the point of inhibition.

## Experimental Protocols

The inhibitory activity of **ATX inhibitor 19** was determined using an in vitro enzymatic assay. While the specific details from the primary publication by Jia F. et al. are not publicly available, a general and widely used experimental protocol for assessing ATX inhibition is outlined below. This protocol is based on the use of a fluorogenic substrate, such as FS-3, which allows for a continuous kinetic reading of enzyme activity.

**Principle of the Assay:** The assay measures the enzymatic activity of Autotaxin by monitoring the cleavage of a synthetic substrate that results in a fluorescent signal. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

### Materials:

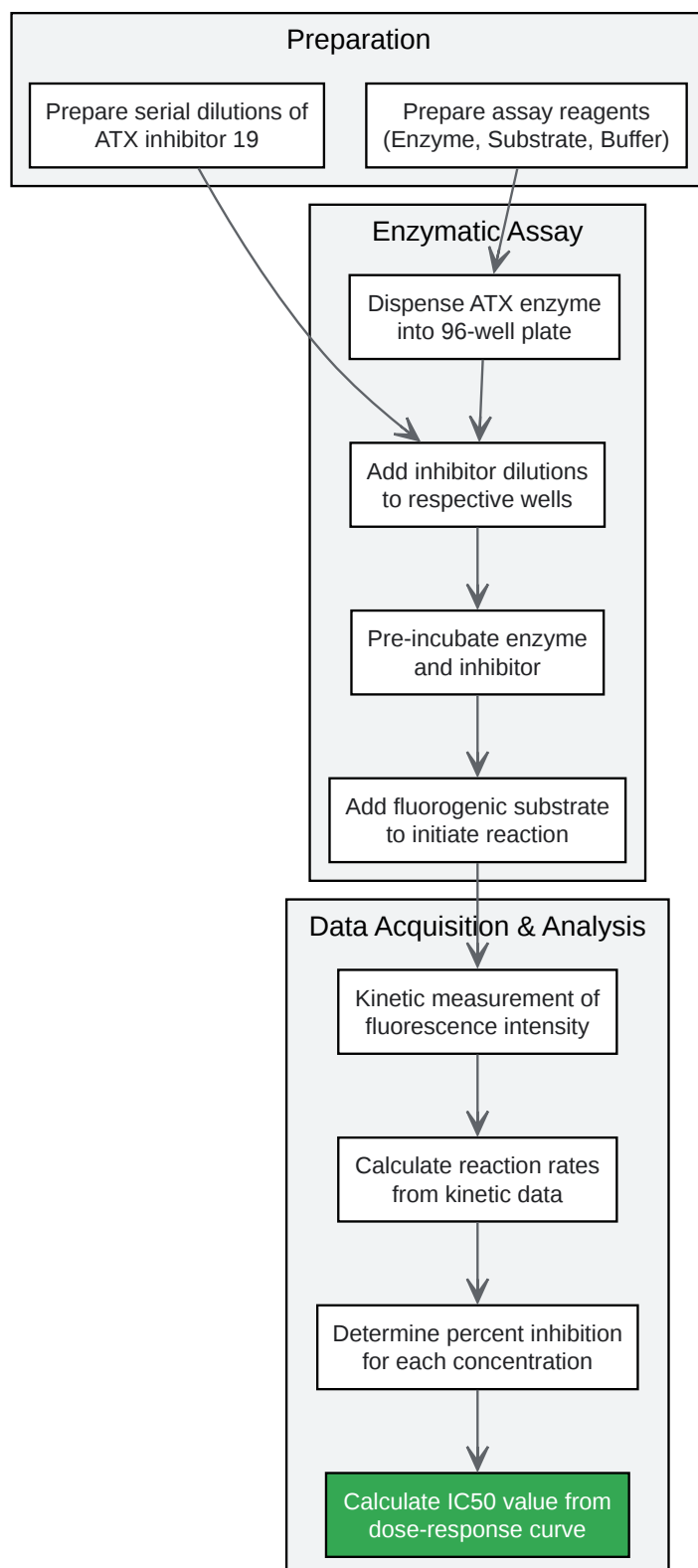
- Recombinant human Autotaxin (ATX) enzyme
- Fluorogenic ATX substrate (e.g., FS-3)
- Assay buffer (e.g., Tris-based buffer at physiological pH, containing necessary salts and co-factors)
- **ATX inhibitor 19** (dissolved in a suitable solvent, e.g., DMSO)
- 96-well black microplates
- Fluorescence microplate reader

### General Procedure:

- **Reagent Preparation:** Prepare a stock solution of **ATX inhibitor 19** in DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations for testing.
- **Assay Reaction:**
  - In a 96-well microplate, add the ATX enzyme to each well.

- Add the various dilutions of **ATX inhibitor 19** to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
- Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
- Data Acquisition: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period. Data is typically collected in kinetic mode.
- Data Analysis:
  - The rate of the enzymatic reaction is determined from the slope of the fluorescence intensity versus time plot.
  - The percentage of inhibition for each inhibitor concentration is calculated relative to the positive control.
  - The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates a generalized workflow for the in vitro evaluation of an ATX inhibitor.



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Caption: Generalized workflow for in vitro ATX inhibitor evaluation.

## Conclusion

**ATX inhibitor 19** (CAS 2691937-01-4) is a potent inhibitor of Autotaxin, a critical enzyme in the LPA signaling pathway. Its low nanomolar IC50 value suggests its potential as a valuable research tool for studying the roles of ATX and LPA in various biological processes and as a potential starting point for the development of therapeutics targeting diseases associated with dysregulated ATX-LPA signaling. Further investigation into its selectivity, in vivo efficacy, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.

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## References

- 1. researchgate.net [researchgate.net]
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